molecular formula C10H9NO B12957703 4-Methylisoquinolin-8-ol

4-Methylisoquinolin-8-ol

Cat. No.: B12957703
M. Wt: 159.18 g/mol
InChI Key: UURHVOYTXBFTFH-UHFFFAOYSA-N
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Description

4-Methylisoquinolin-8-ol is a heterocyclic aromatic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinolin-8-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or copper .

Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly used . These methods are designed to be efficient and environmentally friendly, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

4-Methylisoquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisoquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to biological effects such as antimicrobial activity or cytotoxicity against cancer cells . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

4-Methylisoquinolin-8-ol can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-methylisoquinolin-8-ol

InChI

InChI=1S/C10H9NO/c1-7-5-11-6-9-8(7)3-2-4-10(9)12/h2-6,12H,1H3

InChI Key

UURHVOYTXBFTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C=CC=C2O

Origin of Product

United States

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